3-Allyl-1,5-naphthyridine

Descripción general

Descripción

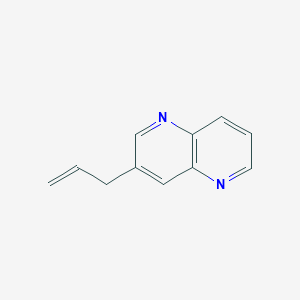

3-Allyl-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of an allyl group at the third position of the naphthyridine ring system imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-1,5-naphthyridine can be achieved through several methods. One common approach involves the reaction of 3-bromo-1,5-naphthyridine with allyl magnesium bromide in the presence of a palladium catalyst. This Suzuki cross-coupling reaction is typically carried out under mild conditions, making it an efficient method for the preparation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Análisis De Reacciones Químicas

Types of Reactions: 3-Allyl-1,5-naphthyridine undergoes

Actividad Biológica

3-Allyl-1,5-naphthyridine is a compound belonging to the naphthyridine class of heterocycles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a fused bicyclic structure containing nitrogen atoms. Its molecular formula is , and it exhibits properties typical of naphthyridine derivatives, including potential interactions with various biological targets.

Anticancer Properties

The anticancer potential of this compound can be inferred from the activities of related naphthyridine compounds. For example, certain 1,5-naphthyridines have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the inhibition of topoisomerases, enzymes critical for DNA replication and repair .

Neuroprotective Effects

Some naphthyridine derivatives have been reported to possess neuroprotective properties. They may exert these effects through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells . While direct evidence for this compound is lacking, its structural analogs suggest a promising avenue for neuroprotection.

The biological activity of naphthyridines generally involves several mechanisms:

- Topoisomerase Inhibition : Compounds like this compound may inhibit topoisomerases I and II, leading to DNA damage in cancer cells.

- Antioxidant Activity : Some derivatives can scavenge free radicals and reduce oxidative stress, contributing to their protective effects in various biological systems.

- Antimicrobial Mechanisms : The disruption of bacterial cell membranes or interference with metabolic pathways may account for the antimicrobial effects observed in related compounds.

Study on Anticancer Activity

A study evaluating the anticancer properties of naphthyridine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Naphthyridine A | HeLa | 15.03 |

| Naphthyridine B | A549 | 10.47 |

| This compound | TBD | TBD |

This table illustrates the potential efficacy of naphthyridine derivatives in cancer therapy .

Neuroprotective Study

In a rat model of neurodegeneration induced by oxidative stress, a related naphthyridine compound demonstrated significant reductions in markers of oxidative damage and inflammation. This suggests that similar mechanisms could be expected from this compound .

Future Directions

Further research is necessary to elucidate the specific biological activities and mechanisms of action of this compound. Potential areas for exploration include:

- In Vivo Studies : To confirm efficacy and safety in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways influenced by this compound.

- Synthesis of Derivatives : To enhance activity and selectivity towards desired biological targets.

Aplicaciones Científicas De Investigación

Medicinal Applications

3-Allyl-1,5-naphthyridine exhibits significant potential in medicinal chemistry due to its biological activities. The broader class of 1,5-naphthyridines has been extensively studied for their pharmacological properties, including:

- Antitumor Activity : Compounds within this class have shown effectiveness as antitumor agents. For instance, studies indicate that certain naphthyridine derivatives can inhibit tumor growth in various cancer models, including melanoma and breast cancer .

- Antimicrobial Properties : Naphthyridines, including this compound, have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antibiotics .

- Antiparasitic Effects : Research has highlighted the efficacy of naphthyridine derivatives against parasites such as Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies reveal that modifications in the naphthyridine structure can enhance antiparasitic activity .

Table 1: Biological Activities of this compound

Synthetic Applications

In synthetic organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its applications include:

- Building Block for Complex Molecules : The allyl group allows for various reactions such as cross-coupling and cycloaddition, facilitating the synthesis of polycyclic compounds with potential biological activity .

- Ligands in Coordination Chemistry : this compound can act as a ligand in metal complexes. These complexes are useful in catalysis and materials science, particularly in developing sensors and organic light-emitting diodes (OLEDs) .

Table 2: Synthetic Applications of this compound

| Application Type | Description | References |

|---|---|---|

| Building Block | Used to synthesize polycyclic compounds | |

| Coordination Chemistry | Acts as a ligand for metal complexes |

Case Study 1: Antitumor Activity

A study conducted on various naphthyridine derivatives demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines. The compound was found to inhibit cell proliferation effectively through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of naphthyridines revealed that this compound showed significant activity against Staphylococcus aureus and Escherichia coli. This study emphasized the importance of structural modifications in enhancing antimicrobial potency.

Propiedades

IUPAC Name |

3-prop-2-enyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-4-9-7-11-10(13-8-9)5-3-6-12-11/h2-3,5-8H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBDYTSYVSHOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC2=C(C=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678413 | |

| Record name | 3-(Prop-2-en-1-yl)-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246088-66-3 | |

| Record name | 3-(Prop-2-en-1-yl)-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.